molecular formula C12H15ClO2S B14057098 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14057098
M. Wt: 258.76 g/mol
InChI Key: WEWFGSUPKNPKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. It is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biomolecules. The ethoxy and methylthio groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

WEWFGSUPKNPKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC

Origin of Product

United States

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